molecular formula C12H11ClN2O B14504090 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride CAS No. 62984-72-9

2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride

Cat. No.: B14504090
CAS No.: 62984-72-9
M. Wt: 234.68 g/mol
InChI Key: HHDVSXSXVDBILC-UHFFFAOYSA-N
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Description

2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is an organic compound with the molecular formula C12H12N2OCl. This compound is known for its unique chemical structure, which includes a cyano group, a dimethylamino group, and a prop-2-enoyl chloride moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.

    Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form various derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.

    Bases (e.g., NaOH, KOH): Used in the initial formation of the acrylic acid intermediate.

    Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride involves its reactivity with nucleophiles. The cyano group and the prop-2-enoyl chloride moiety are key functional groups that participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is utilized in the synthesis of various derivatives and in the study of molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl chloride
  • 2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoyl chloride
  • 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Uniqueness

2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

62984-72-9

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride

InChI

InChI=1S/C12H11ClN2O/c1-15(2)11-5-3-9(4-6-11)7-10(8-14)12(13)16/h3-7H,1-2H3

InChI Key

HHDVSXSXVDBILC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)Cl

Origin of Product

United States

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